3-(4-Bromo-2-methoxyphenyl)acrylic acid
Description
3-(4-Bromo-2-methoxyphenyl)acrylic acid is a substituted cinnamic acid derivative featuring a bromine atom at the para position and a methoxy group at the ortho position of the phenyl ring. This compound belongs to a class of α,β-unsaturated carboxylic acids, which are widely studied for their electronic properties, reactivity, and applications in pharmaceuticals and materials science. The bromine substituent enhances electrophilicity, while the methoxy group contributes to electron-donating effects, influencing both chemical behavior and intermolecular interactions such as hydrogen bonding .
Properties
Molecular Formula |
C10H9BrO3 |
|---|---|
Molecular Weight |
257.08 g/mol |
IUPAC Name |
(E)-3-(4-bromo-2-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H9BrO3/c1-14-9-6-8(11)4-2-7(9)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+ |
InChI Key |
OHUGRFUOFFYGKW-HWKANZROSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)Br)/C=C/C(=O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)C=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-bromo-2-methoxyphenyl)prop-2-enoic acid typically involves the bromination of 4-methoxyphenylprop-2-enoic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromo group at the desired position on the phenyl ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-bromo-2-methoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the propenoic acid moiety can be reduced to form saturated derivatives.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) in suitable solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions include various substituted phenylpropanoic acids, aldehydes, and saturated derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2E)-3-(4-bromo-2-methoxyphenyl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (2E)-3-(4-bromo-2-methoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The bromo and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity to biological targets. The propenoic acid moiety can interact with enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Halogen and Alkoxy Group Modifications
(E)-2-(4-Methanesulfonylphenyl)-3-(3-bromo-4-hydroxyphenyl)acrylic acid (C1) Substituents: Methanesulfonyl (electron-withdrawing) and hydroxyl (electron-donating) groups. Physical Properties: Melting point 234.9°C–236.2°C; HPLC retention time 8.092 min (methanol:water = 5:5) . This compound showed a moderate yield (52%), suggesting steric or electronic challenges in synthesis.
3-(4-Bromophenyl)-2-methylacrylic acid Substituents: Bromine at para position, methyl group on the acrylic chain. Structural Data: Previously reported crystal structure, highlighting planarity of the phenyl ring and steric effects from the methyl group .
Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid)
- Substituents : Two hydroxyl groups at meta and para positions.
- Applications : Widely used as an antioxidant and precursor in pharmaceuticals and cosmetics.
- Comparison : The dihydroxy structure enhances radical scavenging activity but reduces stability under oxidative conditions compared to bromo-methoxy analogs .
Chain Length and Functional Group Differences
2-(4-Bromo-2-methoxyphenyl)acetic acid
- Structure : Acetic acid derivative (shorter chain) with the same substituents.
- Properties : Molecular weight 245.07 g/mol; CAS 1026089-09-7 .
- Comparison : The absence of the α,β-unsaturated bond reduces electrophilicity, making it less reactive in Michael additions or cycloadditions compared to the acrylic analog.
3-(4-Methylphenyl)acrylic acid
- Substituents : Methyl group instead of bromo and methoxy.
- Crystallography : Triclinic crystal system (space group P1), cell volume 63.899 ų .
- Comparison : The lack of bromine and methoxy groups simplifies synthesis but diminishes electronic diversity, affecting applications in catalysis or drug design.
Q & A
Q. What are the common synthetic routes for 3-(4-Bromo-2-methoxyphenyl)acrylic acid, and how are reaction conditions optimized?
The synthesis typically involves regioselective bromination of precursor molecules such as 4-methoxyphenylacetic acid. Bromine in acetic acid is a widely used reagent, with reaction conditions (e.g., temperature, stoichiometry) critical for achieving high yields. For example, bromination at room temperature over 60 minutes with equimolar bromine in acetic acid yields the desired product with minimal side reactions . Solvent choice (e.g., acetic acid) and post-reaction purification via recrystallization are essential for purity.
Q. What spectroscopic methods are employed to characterize 3-(4-Bromo-2-methoxyphenyl)acrylic acid?
Structural elucidation relies on:
- NMR : and -NMR identify substituent positions and electronic environments (e.g., methoxy group at δ ~3.8 ppm, aromatic protons in the 6.5–7.5 ppm range) .
- X-ray crystallography : Single-crystal analysis using SHELX software reveals molecular conformation, hydrogen-bonding motifs (e.g., centrosymmetric dimers via R(8) motifs), and torsional angles between substituents and the phenyl ring .
- IR spectroscopy : Confirms functional groups like carboxylic acid (C=O stretch ~1700 cm) and methoxy groups .
Q. How is this compound utilized in intermediate synthesis for bioactive molecules?
It serves as a precursor in synthesizing metabolites of drugs of abuse (e.g., 5-APB and 6-APB). For instance, 2-(4-Bromo-2-methoxyphenyl)acetic acid (a related derivative) is used to generate oxidized metabolites via controlled oxidation or coupling reactions, with purification via column chromatography .
Advanced Research Questions
Q. What factors govern regioselectivity during the bromination of methoxyphenylacetic acid derivatives?
Regioselectivity is influenced by:
- Electronic effects : Electron-withdrawing groups (e.g., Br) direct substitution to meta/para positions via resonance stabilization.
- Steric hindrance : Bulky substituents (e.g., methoxy) favor less hindered positions.
- Reaction medium : Polar solvents like acetic acid stabilize intermediates, favoring specific pathways. For example, bromination of 4-methoxyphenylacetic acid in acetic acid yields >95% regioselective product due to stabilized carbocation intermediates .
Q. How do structural distortions in the phenyl ring impact the compound's reactivity or biological activity?
X-ray data show C–C–C angle distortions at substituent sites (e.g., 121.5° at Br vs. 118.2° at OMe), reflecting electronic effects. These distortions alter electron density distribution, affecting electrophilic substitution patterns and binding affinities in biological systems (e.g., enzyme active sites) . Advanced DFT calculations or molecular docking can model these interactions.
Q. What strategies are employed to resolve contradictions in SAR studies involving derivatives of this compound?
Contradictions arise from competing electronic/steric effects or assay variability. Mitigation strategies include:
- Systematic substitution : Synthesizing analogs with controlled substituent variations (e.g., replacing Br with Cl or adjusting methoxy position) .
- Multivariate analysis : Correlating structural descriptors (e.g., Hammett σ values) with activity data to isolate key factors.
- Crystallographic validation : Resolving ambiguous binding modes via co-crystal structures .
Q. How is 3-(4-Bromo-2-methoxyphenyl)acrylic acid integrated into experimental phasing pipelines for macromolecular crystallography?
Derivatives of this compound may act as heavy-atom reagents in SAD/MAD phasing. SHELXC/D/E workflows are employed for high-throughput phasing due to their robustness with twinned or low-resolution data. Data collection at Br K-edge (≈0.92 Å) enhances anomalous signals .
Methodological Considerations
- Synthesis Optimization : Monitor reaction progress via TLC/HPLC and adjust bromine stoichiometry to minimize di/tri-substituted byproducts .
- Crystallization : Use solvent mixtures (e.g., ethanol/water) to grow high-quality crystals for diffraction studies .
- Biological Assays : Pair in vitro binding assays (e.g., SPR) with in silico simulations to validate target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
